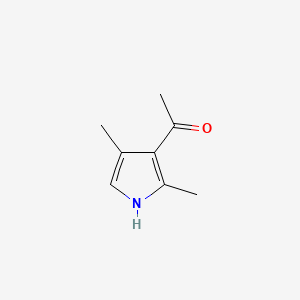

3-Acetyl-2,4-dimethylpyrrole

Overview

Description

3-Acetyl-2,4-dimethylpyrrole is an aromatic ketone . It is also known by other names such as 2,4-Dimethylpyrrol-3-yl methyl ketone . It is a robust organic molecule that has been used widely in bioimaging, sensing, and logic gate design .

Synthesis Analysis

The synthesis of this compound involves a two-step preparation process . It is also used as a substrate for the synthesis of Boradiazaindacene (BODIPY dyes) units as a building block for the fabrication of energy transfer cassettes .Molecular Structure Analysis

The molecular formula of this compound is C8H11NO . The molecule contains a total of 21 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Pyrrole .Chemical Reactions Analysis

This compound reacts with strong oxidizing agents, strong reducing agents, strong acids, and strong bases . It is also used in the synthesis of fluorescent molecules such as BODIPY .Physical And Chemical Properties Analysis

This compound appears as white to light yellow to dark green crystalline powder . It has a melting point of 136-139 °C . It is a flammable liquid .Scientific Research Applications

Hydrogen-Bonding Patterns

The crystal and molecular structures of various derivatives of 2,4-dimethylpyrrole, including 3-acetyl-2,4-dimethylpyrrole, have been studied to understand their hydrogen-bonding patterns. These patterns are crucial in the design and synthesis of new materials and pharmaceuticals (Senge & Smith, 2005).

Intermediate in Synthesis

This compound is an important intermediate in the synthesis of various complex molecules. It plays a crucial role in the formation of fluorescent molecules, new tyrosine kinase inhibitors, and anti-inflammatory agents, highlighting its importance in pharmaceutical chemistry (Meng, Zheng, & Wang, 2011).

Porphyrin Synthesis

In the field of porphyrin chemistry, this compound has been used in the synthesis of complex porphyrin structures. These compounds have significant applications in photodynamic therapy and as photosensitizers in solar energy conversion (Badger, Harris, & Jones, 1964).

Study of Oxidation Products

Research has also focused on the oxidation products of this compound. Understanding the oxidation process of such compounds is important for the development of new organic synthesis methodologies and for understanding reaction mechanisms (Cirrincione et al., 1987).

Potential Anti-inflammatory Agents

The synthesis of this compound derivatives has been explored for their potential as anti-inflammatory agents. This highlights its importance in the development of new therapeutic agents (Ross & Sowell, 1987).

Metal Complexes

Metal complexes involving this compound have been synthesized and studied. Such complexes have applications in catalysis, material science, and potentially as pharmaceuticals (Pauson, Qazi, & Rockett, 1967).

Polymer Synthesis

It has been used in the synthesis of novel polyesters and their subsequent study. These polyesters have potential applications in biologically active materials and in the production of alkyd resins (Sugralina et al., 2018).

Photochemical Studies

This compound has been studied for its photochemical properties, particularly in the context of squaraine dyes. Understanding these properties is vital for the development of new materials for solar energy and sensor technologies (Patrick et al., 1992).

Anti-Corrosion Activity

This compound has been evaluated for its anti-corrosion properties, indicating its potential use in industrial applications (Louroubi et al., 2021).

Synthesis of Dyes

It has been involved in the synthesis of new boron dipyrromethene dyes, highlighting its application in the development of novel dyes with potential uses in various industries (Guo et al., 2007).

Mechanism of Action

Target of Action

The primary target of 3-Acetyl-2,4-dimethylpyrrole is the respiratory system . .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it is recommended to store the compound in a sealed container in a dry environment at 2-8°C . This suggests that moisture and temperature could affect its stability.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-9-6(2)8(5)7(3)10/h4,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZCKCJMYREIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870963 | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-25-6, 1500-94-3 | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 2,5-dimethylpyrrol-3-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 2,4-dimethylpyrrol-3-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2,4-dimethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyrrol-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)

![(Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B3021460.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3021469.png)